methyl 4-fluoro-2-hydroxybutanoate
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Overview
Description
Methyl 4-fluoro-2-hydroxybutanoate is an organic compound with the molecular formula C5H9FO3. It is a fluorinated ester that has applications in various fields of chemistry and industry. The compound is known for its unique chemical properties, which make it useful in synthetic organic chemistry and as an intermediate in the production of pharmaceuticals and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-2-hydroxybutanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluoro-2-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow esterification process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.
Major Products Formed
Oxidation: 4-fluoro-2-oxobutanoic acid or 4-fluoro-2-hydroxybutanoic acid.
Reduction: 4-fluoro-2-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those that require fluorinated intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-hydroxybutanoate depends on the specific application and the target moleculeThe hydroxyl and ester groups also play a role in the compound’s reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-hydroxybutanoate
- Methyl 4-bromo-2-hydroxybutanoate
- Methyl 4-iodo-2-hydroxybutanoate
Uniqueness
Methyl 4-fluoro-2-hydroxybutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom also affects the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis .
Properties
CAS No. |
63904-99-4 |
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Molecular Formula |
C5H9FO3 |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
methyl 4-fluoro-2-hydroxybutanoate |
InChI |
InChI=1S/C5H9FO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3H2,1H3 |
InChI Key |
NECLRVWWJVIMBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCF)O |
Purity |
95 |
Origin of Product |
United States |
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